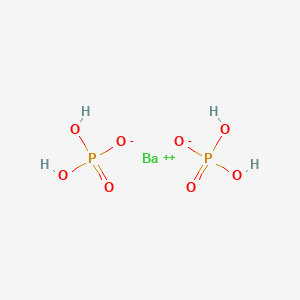

Barium bis(dihydrogenorthophosphate)

Description

Properties

IUPAC Name |

barium(2+);dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPOLWHQYJSKCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872574 | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-20-1 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Controlled Crystalline Growth

Direct Synthesis Approaches for Single Crystal Formation

Direct synthesis offers a straightforward route to obtaining single crystals of Barium bis(dihydrogenorthophosphate). This typically involves a neutralization reaction followed by a carefully controlled crystallization process.

The synthesis of Barium bis(dihydrogenorthophosphate) can be achieved through the direct chemical reaction between barium carbonate (BaCO₃) and orthophosphoric acid (H₃PO₄). biointerfaceresearch.comresearchgate.netresearchgate.net In a typical procedure, stoichiometric amounts of barium carbonate are slowly added to a dilute solution of orthophosphoric acid. biointerfaceresearch.comresearchgate.net For instance, a reported synthesis involves the neutralization of 10 mmol of dilute H₃PO₄ (85%) with 2 mmol of BaCO₃ (98%). biointerfaceresearch.com This reaction yields a solution containing the target compound, Barium bis(dihydrogenorthophosphate). biointerfaceresearch.comresearchgate.net The resulting compound, Ba(H₂PO₄)₂, is comprised of one barium cation (Ba²⁺) and two dihydrogen phosphate (B84403) anions ([H₂PO₄]⁻). biointerfaceresearch.comresearchgate.net

Following the neutralization reaction, single crystals are cultivated from the resulting aqueous solution. A common and effective method is controlled solvent evaporation. researchgate.netresearchgate.netmdpi.com The solution containing the synthesized Barium bis(dihydrogenorthophosphate) is allowed to evaporate slowly at room temperature. researchgate.net This gradual process reduces the solvent volume, increasing the solute concentration to the point of supersaturation, which initiates nucleation and subsequent crystal growth. mdpi.com This technique has been successfully used to produce clear, high-quality single crystals with a distinct parallelepiped shape, which are then suitable for analytical methods like X-ray diffraction. researchgate.net The rate of evaporation is a critical parameter; controlling it allows for regulation over the crystal's growth rate and final morphology. mdpi.com

Solution-Based Growth Environments

Solution-based methods, particularly those employing a gel medium, provide an alternative pathway for crystallogenesis. These techniques are especially valuable for growing large, high-quality crystals by suppressing convection and controlling reactant diffusion. ias.ac.inuu.nl

Barium bis(dihydrogenorthophosphate) is soluble in aqueous solutions, which forms the basis for its growth from solution. researchgate.netcymitquimica.com The crystallization process is fundamentally dependent on achieving a state of supersaturation in the aqueous medium. researchgate.net The solubility, and therefore the crystallization conditions, can be influenced by factors such as the concentration of the acid used in the synthesis. researchgate.net The growth process in an aqueous environment allows for the delicate formation of crystals as the solute precipitates out of the solution under controlled conditions. researchgate.net

The use of a silica (B1680970) gel medium is a well-established technique for growing single crystals of sparingly soluble compounds, as it minimizes convection and sedimentation. ias.ac.inuu.nlbjp-bg.com In this method, reactants diffuse slowly through the porous, three-dimensional network of the silica gel, reacting to form the desired crystalline product. ias.ac.inmdpi.com This controlled, slow diffusion is advantageous as it limits the number of nucleation sites, allowing for the growth of larger and more perfect crystals. ias.ac.inunishivaji.ac.in

For growing barium phosphate compounds, a typical setup involves incorporating one of the reactants into the silica gel itself, and then layering a solution of the second reactant on top. bjp-bg.comasianpubs.orgasianpubs.org The ions diffuse towards each other through the gel, and crystallization occurs where they meet and the concentration of the product exceeds its solubility limit. ias.ac.insemineral.esucm.es This method has been successfully applied to grow various carbonate and phosphate crystals, demonstrating its versatility. bjp-bg.comsemineral.es

The physical and chemical properties of the silica gel matrix, specifically its density and the pH of the medium, have a profound impact on the nucleation process and the resulting crystal characteristics.

The density of the silica gel plays a crucial role in controlling nucleation. unishivaji.ac.inyoutube.com Research on related compounds has shown that gels with lower specific gravities (e.g., in the range of 1.03 to 1.06 g/cm³) tend to yield better results, producing larger and higher quality crystals. asianpubs.orgyoutube.com Increasing the gel density can suppress the formation of nucleation centers. unishivaji.ac.in However, if the gel density is too high (e.g., above 1.07 g/cm³), it can inhibit crystal growth altogether, even if the chemical reaction proceeds. asianpubs.org

The pH of the reaction medium is another critical parameter that influences both the gel structure and the crystallization outcome. researchgate.netmdpi.com For growing crystals within a silica gel, acidic pH values are often preferred. unishivaji.ac.inyoutube.com As the pH increases towards alkaline conditions, the transparency of the gel can decrease, and the gel's network structure may change from a well-defined, cross-linked network to a looser structure. unishivaji.ac.inresearchgate.net This can lead to the contamination of the growing crystals with silica. unishivaji.ac.in Studies on various systems have found that a pH range of 3 to 6 is often suitable for growing good quality crystals. youtube.com In some cases, no crystals were formed at a pH above 9. asianpubs.org

Compound Information

| Compound Name | Chemical Formula |

| Barium bis(dihydrogenorthophosphate) | Ba(H₂PO₄)₂ |

| Barium Carbonate | BaCO₃ |

| Orthophosphoric Acid | H₃PO₄ |

Research Findings on Crystal Growth Parameters

| Method | Key Parameter | Value/Condition | Observed Outcome | Citation |

| Direct Synthesis | Reagents | BaCO₃ and H₃PO₄ | Formation of Ba(H₂PO₄)₂ solution | biointerfaceresearch.comresearchgate.net |

| Controlled Evaporation | Technique | Slow evaporation at room temperature | Formation of clear, parallelepiped single crystals | researchgate.net |

| Silica Gel Growth | Gel Density | 1.03 - 1.06 g/cm³ | Favorable for growing larger, better-quality crystals | asianpubs.orgyoutube.com |

| Silica Gel Growth | Gel Density | > 1.07 g/cm³ | Inhibition of crystal growth | asianpubs.org |

| Silica Gel Growth | Medium pH | < 6 (Acidic) | Transparent gel, well-defined crystals | unishivaji.ac.in |

| Silica Gel Growth | Medium pH | > 7 (Alkaline) | Less transparent gel, potential for crystal contamination | unishivaji.ac.in |

| Silica Gel Growth | Medium pH | > 9 | No crystal formation observed in some systems | asianpubs.org |

Silica Gel Medium Growth Techniques for Macrocrystalline Systems

Precipitation and Electrodeposition Strategies

Precipitation and electrodeposition are fundamental techniques for the synthesis of barium bis(dihydrogenorthophosphate), enabling the production of both crystalline powders and thin films.

Wet-Chemical Precipitation for Crystalline Product Generation

Wet-chemical precipitation is a straightforward and widely used method for synthesizing crystalline barium bis(dihydrogenorthophosphate). This technique relies on the reaction of soluble precursors in a solution to form an insoluble product that precipitates out.

A common approach involves the reaction of a barium salt with phosphoric acid. For instance, single crystals of barium bis(dihydrogenorthophosphate) can be grown by the slow reaction of barium carbonate (BaCO₃) with a dilute solution of orthophosphoric acid (H₃PO₄). biointerfaceresearch.com In a typical synthesis, stoichiometric amounts of barium carbonate are gradually added to the phosphoric acid solution. The resulting solution is then allowed to evaporate slowly at room temperature. This gradual evaporation process is crucial as it promotes the growth of well-defined, high-quality single crystals with a parallelepiped shape. biointerfaceresearch.com

The chemical reaction for this synthesis can be represented as: BaCO₃(s) + 2H₃PO₄(aq) → Ba(H₂PO₄)₂(aq) + H₂O(l) + CO₂(g)

The subsequent precipitation upon solvent evaporation yields the solid crystalline product. The properties of the resulting powder, such as particle size and crystallinity, can be influenced by factors like reactant concentrations, temperature, pH of the solution, and the rate of precipitation.

Table 1: Parameters in Wet-Chemical Precipitation of Barium bis(dihydrogenorthophosphate)

| Parameter | Description | Effect on Product |

|---|---|---|

| Reactant Concentration | The molarity of barium and phosphate precursors in the solution. | Affects nucleation and growth rates, influencing particle size. |

| Temperature | The temperature at which the reaction and precipitation occur. | Influences solubility and reaction kinetics, impacting crystallinity. |

| pH | The acidity or basicity of the reaction medium. | Determines the specific phosphate species present and can affect the final product's phase purity. |

| Stirring Rate | The speed of agitation of the reaction mixture. | Ensures homogeneity and can affect particle size distribution. |

| Aging Time | The duration the precipitate is left in the mother liquor. | Can lead to crystal growth and improved crystallinity (Ostwald ripening). |

Electrochemical Deposition for Thin Film Fabrication

Electrochemical deposition (ECD), particularly electrophoretic deposition (EPD), presents a versatile method for fabricating thin films of ceramic materials, which could be applied to barium bis(dihydrogenorthophosphate). This technique is valued for its cost-effectiveness, rapid deposition rates, and adaptability to various substrate shapes. mdpi.com

In a typical EPD process, charged particles of the desired material suspended in a liquid medium are moved and deposited onto a conductive substrate under the influence of an applied electric field. mdpi.com For the fabrication of barium bis(dihydrogenorthophosphate) thin films, a suspension of fine Ba(H₂PO₄)₂ particles would be prepared in a suitable solvent. Applying a DC voltage between two electrodes immersed in the suspension would cause the particles to migrate and deposit on one of the electrodes, forming a thin film.

While specific research on the electrochemical deposition of barium bis(dihydrogenorthophosphate) is not widely documented, studies on other barium-containing phosphates and titanates provide insight into the potential process. mdpi.commdpi.comresearchgate.net Key challenges in the deposition of barium-containing compounds include maintaining the correct stoichiometry in the final film and preventing barium loss, which can occur at the high temperatures often required for post-deposition sintering to densify the film. mdpi.com The deposition parameters, such as the applied voltage, deposition time, and the concentration and stability of the suspension, would need to be carefully controlled to achieve a uniform and adherent thin film of barium bis(dihydrogenorthophosphate).

Advanced Synthesis of Nanostructured Barium bis(dihydrogenorthophosphate)

The synthesis of nanostructured materials is a key area of modern materials science, enabling the development of materials with enhanced properties. Sol-gel and hydrothermal methods are two powerful techniques that offer precise control over the architecture of nanomaterials.

Sol-Gel Methodologies for Controlled Material Architectures

The sol-gel method is a versatile low-temperature technique for producing high-purity, homogeneous nanostructured materials. inoe.ro This process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.

For the synthesis of nanostructured barium bis(dihydrogenorthophosphate), a sol-gel process would typically involve the use of molecular precursors, such as a barium alkoxide or salt and an organophosphate or phosphoric acid. These precursors undergo hydrolysis and condensation reactions to form a three-dimensional network structure of the gel. The subsequent drying and heat treatment of the gel can be controlled to produce nanoparticles, thin films, or porous structures with a high degree of control over the final material's architecture.

The advantages of the sol-gel method include excellent chemical homogeneity, the ability to control particle size and morphology, and lower processing temperatures compared to conventional solid-state reactions. inoe.ro While specific protocols for barium bis(dihydrogenorthophosphate) are not extensively detailed in the literature, the principles have been successfully applied to synthesize other barium-containing nanomaterials like barium titanate (BaTiO₃). inoe.rorsc.org In these processes, the choice of precursors, solvent, pH, and temperature are critical parameters that dictate the properties of the resulting nanostructured material.

Hydrothermal Synthesis for Tailored Crystal Morphology and Particle Size Distribution

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for synthesizing well-defined, highly crystalline nanoparticles with controlled morphology and particle size distribution. nih.gov

In the context of barium bis(dihydrogenorthophosphate), hydrothermal synthesis would involve heating a sealed aqueous solution containing barium and phosphate precursors above the boiling point of water. The elevated temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of the product. By carefully controlling the reaction temperature, pressure, precursor concentration, and the presence of surfactants or mineralizers, it is possible to tailor the crystal habit and size of the resulting barium bis(dihydrogenorthophosphate) nanoparticles. nih.gov

Studies on the hydrothermal synthesis of other barium compounds, such as barium hexaferrite and barium titanate, have demonstrated the ability to produce uniform, ultrafine nanoparticles. nih.govthenucleuspak.org.pk For example, the use of surfactants can prevent the agglomeration of nanoparticles and control their growth, leading to a narrow particle size distribution. researchgate.net This level of control is crucial for applications where the performance of the material is highly dependent on its nanoscale features. The bio-inspired synthesis of barium phosphate nanoparticles has also shown that organic matrices can regulate the nucleation, growth, and orientation of crystals, offering another avenue for controlling nanostructure. chalcogen.ro

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations via X-ray Diffraction

X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the crystal structure of solid materials. anton-paar.comlibretexts.org By analyzing the pattern of scattered X-rays from a crystalline sample, detailed information about the atomic arrangement, including bond lengths, bond angles, and unit cell dimensions, can be ascertained. anton-paar.comyoutube.com This method has been instrumental in characterizing the two known polymorphic forms of Barium bis(dihydrogenorthophosphate): a triclinic and an orthorhombic structure. biointerfaceresearch.comnih.gov

Single Crystal X-ray Diffraction (SCXRD) offers unparalleled precision in determining the atomic-level structure of a crystalline compound. youtube.com By using a single, well-formed crystal, a detailed three-dimensional map of electron density can be generated, allowing for the precise location of each atom within the unit cell.

Studies have revealed that Barium bis(dihydrogenorthophosphate) can crystallize in at least two different crystal systems: triclinic and orthorhombic. biointerfaceresearch.comnih.gov

The triclinic form has been shown to crystallize in the centrosymmetric space group P-1. biointerfaceresearch.comresearchgate.net Detailed crystallographic data for this form are presented below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9917(5) |

| b (Å) | 7.1929(5) |

| c (Å) | 7.9667(9) |

| α (°) | 104.517(8) |

| β (°) | 95.918(7) |

| γ (°) | 109.459(6) |

The orthorhombic form of Barium bis(dihydrogenorthophosphate) crystallizes in the space group Pccn. nih.govnih.gov The unit cell parameters for this polymorph are distinctly different, highlighting the structural diversity of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 10.242 |

| b (Å) | 7.793 |

| c (Å) | 8.56 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

For the triclinic form of Ba(H₂PO₄)₂, the crystal structure has been solved and refined from thousands of independent reflections, resulting in a high degree of accuracy with a final R-value of 0.0198. biointerfaceresearch.comresearchgate.net This refinement process involves determining the precise fractional coordinates of each atom within the unit cell and their anisotropic displacement parameters, which describe the thermal vibration of the atoms. biointerfaceresearch.com The refined atomic positions and thermal factors provide a detailed and dynamic picture of the crystal structure. biointerfaceresearch.com

| Atom | x | y | z |

|---|---|---|---|

| Ba | 0.2486 | 0.1479 | 0.3831 |

| P1 | 0.7495 | 0.2504 | 0.8291 |

| P2 | 0.2503 | 0.7493 | 0.8301 |

| O1 | 0.8034 | 0.4721 | 0.8991 |

| O2 | 0.1966 | 0.5279 | 0.9009 |

| O3 | 0.9103 | 0.1741 | 0.9234 |

| O4 | 0.0897 | 0.8259 | 0.9221 |

| O5 | 0.5912 | 0.1784 | 0.6721 |

| O6 | 0.4088 | 0.8216 | 0.6729 |

| O7 | 0.7011 | 0.1691 | 0.9222 |

| O8 | 0.2989 | 0.8309 | 0.9234 |

The crystal structure of triclinic Ba(H₂PO₄)₂ is composed of Ba²⁺ cations and [H₂PO₄]⁻ anions. biointerfaceresearch.com The barium ion is surrounded by nine oxygen atoms, creating a nine-coordinate environment. biointerfaceresearch.com The structure contains two independent PO₄ tetrahedra, with mean P-O distances of approximately 1.54 Å. biointerfaceresearch.com The phosphate (B84403) tetrahedra themselves exhibit slight distortions from ideal geometry, as indicated by the range of O-P-O bond angles. researchgate.net These interatomic distances and angles are crucial for understanding the bonding and stability of the crystal lattice. biointerfaceresearch.com

The three-dimensional structure of Barium bis(dihydrogenorthophosphate) can be visualized as independent [PO₄] tetrahedra. researchgate.net Two vertices of each tetrahedron are connected to hydrogen atoms, forming the dihydrogen phosphate anions ([H₂PO₄]⁻). researchgate.net These anions are arranged to form large, deformed cavities that are occupied by the barium cations. researchgate.net The cohesion of the tetrahedra is significantly influenced by hydrogen bonds. biointerfaceresearch.com For instance, hydrogen bonds of the type O-H...O connect different phosphate groups, creating a robust network that holds the structure together. biointerfaceresearch.com The phosphate sheets are further linked by the Ba²⁺ ions, which coordinate with oxygen atoms from the PO₄ groups. biointerfaceresearch.com

Powder X-ray Diffraction (PXRD) is a widely used technique for the identification of crystalline phases and the assessment of sample purity. anton-paar.comlibretexts.org In this method, a powdered sample containing numerous randomly oriented crystallites is exposed to an X-ray beam. anton-paar.com The resulting diffraction pattern is a fingerprint of the material, as each crystalline substance produces a unique set of diffraction peaks. libretexts.org

For Barium bis(dihydrogenorthophosphate), PXRD can be effectively used to:

Distinguish between the triclinic and orthorhombic polymorphs, as they will produce distinctly different diffraction patterns.

Confirm the phase purity of a synthesized sample by comparing its experimental PXRD pattern to a calculated pattern from single-crystal data or a standard pattern from a database.

Identify any crystalline impurities that may be present in the sample.

The non-destructive and rapid nature of PXRD makes it an invaluable tool for routine characterization and quality control in the synthesis and study of Barium bis(dihydrogenorthophosphate). anton-paar.com

Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement Elucidation

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a cornerstone in the characterization of Ba(H₂PO₄)₂, offering detailed insights into its molecular framework and the behavior of its constituent ions. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are employed to probe the vibrational modes of the dihydrogen phosphate anions and their interaction with the barium cation within the crystal lattice.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the characteristic vibrational frequencies of its functional groups. For Ba(H₂PO₄)₂, the FTIR spectrum, typically recorded in the 400-4000 cm⁻¹ range, reveals the complex vibrational behavior of the [H₂PO₄]⁻ ion biointerfaceresearch.com.

The vibrational modes of the [H₂PO₄]⁻ anion in Barium bis(dihydrogenorthophosphate) are assigned based on theoretical group analyses and computational methods like Density Functional Theory (DFT) biointerfaceresearch.com. The localization of two protons on two oxygen atoms within the phosphate tetrahedron reduces its ideal symmetry, giving rise to numerous distinct vibrational modes active in the infrared spectrum researchgate.net. The internal vibrational modes of the dihydrogen phosphate ion are prominently observed in the spectral region between 400-1300 cm⁻¹ biointerfaceresearch.com.

Key vibrational modes identified in the FTIR spectrum include:

O-H Stretching: Vibrations associated with the hydrogen-oxygen bonds in the P-OH groups.

P=O Stretching: Asymmetric and symmetric stretching modes of the phosphorus-oxygen double bonds.

P-O(H) Stretching: Vibrations of the single bonds between phosphorus and the hydroxyl oxygen atoms.

O-P-O Bending: Deformation and bending modes of the phosphate tetrahedron angles.

P-O-H Bending: In-plane and out-of-plane bending vibrations of the P-O-H groups.

Table 1: Characteristic FTIR Vibrational Mode Regions for Barium bis(dihydrogenorthophosphate)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(OH) | 2800 - 3500 | Stretching vibrations of the hydroxyl groups, often appearing as broad bands due to hydrogen bonding. |

| δ(POH) | 1200 - 1300 | In-plane bending or deformation of the P-O-H angle. |

| νₐₛ(PO₂) | 1100 - 1200 | Asymmetric stretching of the PO₂ group within the dihydrogen phosphate anion. |

| νₛ(PO₂) | 1000 - 1100 | Symmetric stretching of the PO₂ group. |

| ν(P-(OH)₂) | 850 - 950 | Stretching vibrations of the P-(OH)₂ moiety. |

| γ(POH) | 800 - 900 | Out-of-plane bending or torsion of the P-O-H angle. |

The FTIR spectrum provides clear signatures for the dihydrogen phosphate ([H₂PO₄]⁻) anion. The presence of distinct bands corresponding to both P=O and P-OH stretching and bending vibrations confirms the protonated nature of the phosphate group. The broad absorption bands in the high-frequency region (above 2800 cm⁻¹) are characteristic of the O-H stretching modes involved in hydrogen bonding, a key feature of the crystal structure. Conversely, the bands in the 850-1200 cm⁻¹ range are definitive signatures of the stretching vibrations within the PO₄ core, distinguishing it from other phosphate species like orthophosphate (PO₄³⁻) or hydrogen phosphate (HPO₄²⁻).

Raman spectroscopy, which involves inelastic scattering of monochromatic light (often from a laser), serves as a complementary technique to FTIR. It is particularly sensitive to the vibrations of the crystal lattice and provides a unique molecular "fingerprint." For the triclinic form of Ba(H₂PO₄)₂, which possesses a center of symmetry, the rule of mutual exclusion applies: vibrational modes that are Raman active are not active in the infrared spectrum, and vice versa biointerfaceresearch.com. The Raman spectrum is typically recorded from 100 to 3500 cm⁻¹ biointerfaceresearch.com.

Theoretical calculations and group analysis are used to predict and assign the Raman active modes biointerfaceresearch.com. In the crystal structure of Ba(H₂PO₄)₂, the [H₂PO₄]⁻ tetrahedron has a low local symmetry (C1), which can lead to the activation of modes that might otherwise be inactive researchgate.net. Analysis of the Raman spectrum focuses on identifying the frequencies of scattered light, which correspond to the vibrational modes of the phosphate anions and the external modes involving the barium cation.

Key Raman active modes include:

Symmetric Stretching of PO₂: This mode typically produces a very strong and sharp band in the Raman spectrum, serving as a primary identifier for the dihydrogen phosphate ion.

Asymmetric Stretching of PO₂: While also present, this mode is often weaker than the symmetric stretch in Raman spectra.

P-(OH)₂ Vibrations: Both stretching and bending modes associated with the dihydroxy-phosphoryl group are Raman active.

Lattice Modes: Low-frequency bands (typically below 350 cm⁻¹) correspond to external lattice vibrations, such as the translational and rotational motions of the [H₂PO₄]⁻ anions and the vibrations of the Ba²⁺ cations against the phosphate framework.

Table 2: Characteristic Raman Active Mode Regions for Barium bis(dihydrogenorthophosphate)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Raman Intensity | Description |

|---|---|---|---|

| ν(OH) | 2800 - 3500 | Weak / Broad | Stretching vibrations of hydroxyl groups. |

| νₛ(PO₂) | ~1050 | Very Strong | Symmetric stretching of the PO₂ group, a characteristic fingerprint band. |

| νₐₛ(PO₂) | ~1150 | Medium | Asymmetric stretching of the PO₂ group. |

| ν(P-(OH)₂) | 880 - 920 | Strong | Symmetric stretching of the P-(OH)₂ group. |

| δ(OPO) & δ(O₂PO₂) | 350 - 600 | Medium to Strong | Bending and deformation modes of the phosphate framework. |

Raman Spectroscopy for Lattice Vibrations and Molecular Fingerprinting

Morphological and Elemental Compositional Analysis

While detailed spectroscopic data for Ba(H₂PO₄)₂ is available, specific studies detailing its morphological and elemental analysis are less common. However, analysis of related barium phosphate compounds provides insight into the expected characteristics. Nanostructured barium phosphates, when synthesized under specific conditions, can form particles shaped as irregular flakes, with sizes ranging from 20 to 100 nanometers patsnap.comstudylib.net. The morphology of synthesized powders, such as barium-containing tricalcium phosphate, has been observed to consist of rounded or irregularly shaped particles, which may form larger agglomerates spiedigitallibrary.org.

Elemental compositional analysis, typically performed using Energy-Dispersive X-ray Spectroscopy (EDX or EDS) coupled with Scanning Electron Microscopy (SEM), would be used to confirm the presence and quantify the relative amounts of barium (Ba), phosphorus (P), and oxygen (O) in the compound. This technique verifies the purity of the material and ensures the correct stoichiometric ratio of the elements, confirming that the synthesized compound is indeed Barium bis(dihydrogenorthophosphate) nih.gov.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a microscopic level. biointerfaceresearch.com The analysis of barium phosphate compounds reveals that morphology can be influenced by synthesis conditions, such as pH.

Detailed research findings on various barium phosphates indicate distinct morphological characteristics. For instance, nano-sized barium phosphates synthesized under different pH conditions have been observed to form nanoparticles shaped as irregular flakes with sizes ranging from 20 to 100 nm. chalcogen.ropatsnap.com In other preparations, controlling the pH is a critical factor; precipitation at a pH between 5 and 7 can result in plate-like crystals of barium hydrogen phosphate (BaHPO₄). While these findings pertain to closely related barium phosphate species, they suggest that Barium bis(dihydrogenorthophosphate) likely presents as crystalline particles, with potential morphologies including flakes or plate-like structures depending on the synthesis route.

| Barium Phosphate Compound | Synthesis Condition | Observed Morphology | Particle Size |

|---|---|---|---|

| Nano-sized Barium Phosphates | Varying pH | Irregular flakes | 20-100 nm |

| Barium Hydrogen Phosphate (BaHPO₄) | pH 5-7 | Plate-like crystals | Not specified |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Stoichiometry and Distribution

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical method used for the elemental analysis of a sample. wikipedia.orgnih.gov It functions by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam, allowing for the identification and quantification of the elements present. wikipedia.org

This technique is highly effective for confirming the elemental composition and stoichiometry of complex phosphate compounds. For example, in a study of a related mixed-anion phosphate, MnBa₂(HPO₄)₂(H₂PO₄)₂, EDX analysis was successfully used to confirm the elemental ratio of manganese, barium, and phosphorus (Mn:Ba:P) as 1:2:4, which aligned with data from single-crystal X-ray diffraction. nih.gov

For Barium bis(dihydrogenorthophosphate), an EDX spectrum would be expected to show distinct peaks corresponding to Barium (Ba), Phosphorus (P), and Oxygen (O). The quantitative analysis of these peaks allows for the determination of the atomic and weight percentages of each element, thereby verifying the compound's stoichiometry. The theoretical elemental composition of Barium bis(dihydrogenorthophosphate) serves as a benchmark for experimental EDX results.

Computational and Theoretical Frameworks for Barium Bis Dihydrogenorthophosphate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the electronic and structural properties of barium bis(dihydrogenorthophosphate), Ba(H₂PO₄)₂. biointerfaceresearch.comresearchgate.net This theoretical approach allows for detailed analysis of the molecule's geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Energetic Stability Analysis of Polymorphs

Barium bis(dihydrogenorthophosphate) is known to exist in at least two polymorphic forms: triclinic and orthorhombic. biointerfaceresearch.comresearchgate.net DFT calculations, specifically using the B3LYP functional with the LanL2DZ basis set, have been employed to determine the optimized molecular geometry of the triclinic form. biointerfaceresearch.comresearchgate.net

The triclinic form crystallizes in the P-1 space group. biointerfaceresearch.comresearchgate.net The crystal structure consists of a barium cation (Ba²⁺) and two dihydrogen phosphate (B84403) ([H₂PO₄]⁻) anions. biointerfaceresearch.com These anions are composed of [PO₄]³⁻ tetrahedra with two vertices bonded to hydrogen atoms, forming layers that are held together by the barium ions. biointerfaceresearch.comresearchgate.net The barium atom is coordinated by nine oxygen atoms. biointerfaceresearch.com

Theoretical calculations of bond lengths and angles for the isolated molecule in the gaseous phase show general agreement with experimental data obtained from X-ray diffraction of the solid-state crystal, with minor discrepancies attributed to the different physical states. biointerfaceresearch.comresearchgate.net The structure optimization zero-point energy for the triclinic form has been calculated to be -642.5367 Hartree. biointerfaceresearch.com

Table 1: Comparison of Experimental and Theoretical (DFT) Structural Parameters for Triclinic Ba(H₂PO₄)₂

| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) |

| P-O Bond Lengths | Mean of 1.54 Å | Varies |

| Ba-O Bond Distances | Varies | Varies |

| O-P-O Bond Angles | Varies | Varies |

Note: Specific bond lengths and angles can be found in detailed crystallographic information files from experimental studies and supplementary materials of theoretical papers.

Prediction of Harmonic Vibrational Frequencies, Infrared Intensities, and Raman Activities

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of barium bis(dihydrogenorthophosphate). biointerfaceresearch.comresearchgate.net The harmonic vibrational frequencies, IR intensities, and Raman scattering activities have been calculated using the B3LYP/LanL2DZ method. biointerfaceresearch.comresearchgate.net These theoretical predictions are then compared with experimental spectra to assign the observed vibrational bands to specific molecular motions. biointerfaceresearch.comresearchgate.net

The vibrational analysis for the triclinic form is based on the factor group Ci. biointerfaceresearch.comresearchgate.net The internal vibrations of the H₂PO₄⁻ tetrahedron, which has its ideal Td symmetry reduced to C2v and further to C1 in the crystal, are of particular interest. researchgate.net This reduction in symmetry leads to the activation of modes that would otherwise be inactive in higher symmetries. researchgate.net

Table 2: Selected Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Triclinic Ba(H₂PO₄)₂

| Assignment | Experimental IR (cm⁻¹) | DFT IR (cm⁻¹) | Experimental Raman (cm⁻¹) | DFT Raman (cm⁻¹) |

| γ(P-OH) | 733 (shoulder) | - | 741 (weak) | - |

| δ(P-OH) | 1218 | - | - | - |

Note: This table presents a limited selection of the full vibrational analysis. Detailed assignments can be found in specialized spectroscopic studies. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap) and Electronic Band Structure

The electronic properties of barium bis(dihydrogenorthophosphate) have been investigated through frontier molecular orbital (FMO) analysis. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability. biointerfaceresearch.comresearchgate.net

For the triclinic form of Ba(H₂PO₄)₂, the HOMO-LUMO properties have been determined and discussed based on DFT calculations. biointerfaceresearch.com A related study on calcium dihydrogen phosphate monohydrate, Ca(H₂PO₄)₂·H₂O, which shares structural similarities, reported a HOMO-LUMO band gap of 5.113 eV, suggesting good stability and potential semiconducting behavior. researchgate.net While specific values for barium bis(dihydrogenorthophosphate) are not explicitly stated in the provided context, the methodology is directly applicable.

The electronic band structure of materials with similar components, such as barium-silicon oxynitrides, has been computed using many-body perturbation theory (G₀W₀ approximation) to understand their luminescent properties. uclouvain.be Such advanced computational methods could also be applied to barium bis(dihydrogenorthophosphate) to gain a deeper understanding of its electronic characteristics.

Validation and Comparison of Theoretical Models with Experimental Data

A key aspect of computational research is the validation of theoretical models against experimental findings. For barium bis(dihydrogenorthophosphate), the calculated structural parameters, such as bond lengths and angles, are generally in good agreement with experimental X-ray diffraction data. biointerfaceresearch.comresearchgate.net

Similarly, the theoretically constructed infrared and Raman spectra show a good correlation with the experimentally recorded spectra. biointerfaceresearch.comresearchgate.net This agreement allows for confident assignment of the spectral bands and provides a solid foundation for understanding the vibrational modes of the molecule. biointerfaceresearch.comresearchgate.net The minor differences observed between theoretical and experimental results are often attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, while experiments are conducted on the solid-state crystal. biointerfaceresearch.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions (General theoretical approach)

While specific molecular dynamics (MD) simulation studies on barium bis(dihydrogenorthophosphate) are not detailed in the provided search results, MD is a powerful theoretical approach for studying the dynamic behavior and phase transitions of crystalline solids. nih.gov

MD simulations can provide time-resolved, molecular-level insights into processes such as polymorphic transformations. nih.gov For a compound like barium bis(dihydrogenorthophosphate) with known polymorphs, MD simulations could be employed to investigate the mechanisms and kinetics of the transitions between the triclinic and orthorhombic forms. biointerfaceresearch.comresearchgate.netnih.gov

The general methodology involves defining a force field that accurately describes the interatomic interactions within the crystal. The system is then simulated over time, allowing for the observation of atomic and molecular motions. By varying conditions such as temperature and pressure, researchers can induce and study phase transitions, providing a deeper understanding of the underlying atomistic processes that are often difficult to probe experimentally. nih.gov Such simulations are crucial for understanding the stability of different polymorphs and can be instrumental in materials design and engineering. nih.gov

Functional Exploration and Advanced Material Applications

Catalytic Properties and Mechanistic Studies

There is a lack of available scientific studies investigating the specific use of Barium bis(dihydrogenorthophosphate) as either a primary catalyst or a catalyst support in chemical transformations. A patent exists suggesting that barium phosphates can be used to catalyze the production of certain unsaturated carboxylic acids, but peer-reviewed research with detailed findings on Ba(H₂PO₄)₂ for this or other transformations is not available. google.com

No specific research was found detailing the photocatalytic activity of Barium bis(dihydrogenorthophosphate) for environmental remediation. While related compounds like Barium Phosphate (B84403) (Ba₃(PO₄)₂) have been studied for the photodegradation of organic contaminants, similar data for Ba(H₂PO₄)₂ is absent from the available literature. nih.govcsic.es

There are no available studies that report on the efficiency of Barium bis(dihydrogenorthophosphate) in the photodegradation of Rhodamine B or other organic contaminants.

Without studies on its photocatalytic activity, there is no information available on the photocatalytic mechanisms of Barium bis(dihydrogenorthophosphate), such as charge separation dynamics or the generation of reactive oxygen species.

The photostability and reusability of Barium bis(dihydrogenorthophosphate) as a photocatalyst have not been evaluated in the available scientific literature.

There is no available research focused on the electrocatalytic or photoelectrocatalytic performance of Barium bis(dihydrogenorthophosphate). Studies have been conducted on the electrocatalytic and photoelectrocatalytic properties of Barium Hydrogen Phosphate (BaHPO₄) for the degradation of Rhodamine B, but this data is not applicable to Barium bis(dihydrogenorthophosphate). researchgate.net

Photocatalytic Activity in Environmental Remediation Applications

Proton Conductivity and Ionic Transport Mechanisms

Barium bis(dihydrogenorthophosphate), with the chemical formula Ba(H₂PO₄)₂, is a material of interest in the field of solid-state ionics, particularly concerning its proton conducting properties. The presence of dihydrogen phosphate groups (H₂PO₄⁻) in its structure suggests the potential for proton transport, a characteristic vital for applications in devices such as intermediate temperature fuel cells and electrolyzers.

Research into the electrotransport properties of Barium bis(dihydrogenorthophosphate) has revealed its behavior as a proton conductor. The energy of activation for proton conductivity in single crystals of Ba(H₂PO₄)₂ has been determined to be 0.8 eV. attelements.com This value provides insight into the energy barrier that protons must overcome to move through the crystal lattice. The mechanism of proton transport in such phosphate-based materials is generally believed to involve the movement of protons associated with the hydrogen phosphate groups, facilitated by the structural arrangement of the phosphate tetrahedra.

The ionic transport in barium phosphate materials is a complex phenomenon influenced by factors such as crystal structure, the presence of dopants, and environmental conditions like humidity. The movement of ions, in this case primarily protons, is intrinsically linked to the crystal lattice and the availability of charge carriers.

Proton Conductivity Data for Barium bis(dihydrogenorthophosphate)

| Parameter | Value | Reference |

| Activation Energy of Proton Conductivity | 0.8 eV | attelements.com |

Adsorption and Ion-Exchange Phenomena

The surface of Barium bis(dihydrogenorthophosphate) and related barium phosphate compounds presents active sites for adsorption and ion-exchange processes, which are significant for applications in catalysis and environmental remediation.

Mechanisms of Adsorption on Barium bis(dihydrogenorthophosphate) Surfaces

The adsorption capabilities of barium phosphate materials are demonstrated by the effective removal of substances like organic dyes from aqueous solutions. For instance, barium phosphate nano-flakes have shown a high adsorption capacity for methyl blue. vicanchem.com The primary mechanisms governing this adsorption are believed to be ionic interactions and the formation of hydrogen bonds between the adsorbate and the barium phosphate surface. vicanchem.com

The surface of Barium bis(dihydrogenorthophosphate) contains both cationic (Ba²⁺) and anionic (H₂PO₄⁻) sites, which can interact with various molecules. The phosphate groups, with their oxygen atoms, are potential sites for hydrogen bonding with suitable molecules. Furthermore, the barium ions can participate in electrostatic interactions. In the case of dye adsorption, the ionic nature of the interaction is a key driving force for the process. vicanchem.com The efficiency of adsorption is also influenced by the pH of the solution, which can affect the surface charge of the adsorbent and the ionization state of the adsorbate.

It is also plausible that surface adsorption on barium phosphate materials can occur through the formation of colloidal particles, especially in reactions with other ions present in a solution, such as phosphate ions (PO₄³⁻). funcmater.com This process may not be limited to simple ion exchange but can involve a more rapid and irreversible surface adsorption phenomenon. funcmater.com

Phosphate Sorption for Aqueous System Treatment

While specific studies on phosphate sorption by Barium bis(dihydrogenorthophosphate) are not extensively detailed in the provided search results, the general principles of phosphate adsorption by metal phosphate compounds can be considered. Phosphate adsorption on mineral surfaces is a well-studied phenomenon, often involving ligand exchange mechanisms where phosphate ions from the solution replace hydroxyl groups on the adsorbent surface.

Precursor Roles in Advanced Materials Synthesis

Barium bis(dihydrogenorthophosphate) serves as a valuable precursor material in the synthesis of various advanced materials, including ceramics and specialty glasses, owing to its chemical composition and thermal decomposition behavior.

Fabrication of Barium Phosphate-Based Ceramics and Composites

Barium bis(dihydrogenorthophosphate) and other barium phosphates are utilized in the fabrication of chemically bonded phosphate ceramics (CBPCs). nih.gov These ceramics are formed through an acid-base reaction at ambient temperatures and exhibit desirable properties such as high early strength, rapid setting, and good thermal and abrasion resistance. nih.gov

In the context of radiation shielding materials, the incorporation of barium ions into the ceramic matrix is particularly advantageous. Barium, being a heavy element, enhances the material's ability to attenuate ionizing radiation. nih.gov Research has shown that the addition of barium can also positively influence the mechanical properties, such as compressive strength, of the resulting ceramic. nih.gov The synthesis process can involve the reaction of a phosphate source, which can be derived from Barium bis(dihydrogenorthophosphate), with a metal oxide.

Incorporation in Specialty Glass Formulations

Barium bis(dihydrogenorthophosphate) is identified as an additive in the production of phosphate laser glass. vicanchem.com Phosphate glasses are a class of optical materials known for their unique properties, including a low nonlinear refractive index and good laser damage threshold, making them suitable for high-power laser applications. The incorporation of barium serves to modify the glass network and enhance its properties.

Applications of Barium bis(dihydrogenorthophosphate) as a Precursor

| Application | Material | Role of Barium bis(dihydrogenorthophosphate) | Key Benefit |

| Ceramics | Chemically Bonded Phosphate Ceramics | Phosphate source and provider of barium ions | Enhanced radiation shielding and mechanical strength nih.gov |

| Specialty Glasses | Phosphate Laser Glass | Additive | Modifies glass network for improved optical properties vicanchem.com |

Synthesis of Doped Barium Phosphate Crystals for Modified Material Characteristics

The intentional introduction of dopant ions into the crystal lattice of barium phosphate compounds is a key strategy for tailoring their material properties, particularly their optical and luminescent characteristics. The synthesis of these doped crystals can be achieved through various methods, with the solid-state reaction technique being a prevalent and effective approach. This method allows for the incorporation of a variety of dopant ions, such as rare-earth elements, into the host lattice, leading to materials with modified and enhanced functionalities.

A common method for the synthesis of the host material, Barium bis(dihydrogenorthophosphate) (Ba(H2PO4)2), involves a direct reaction method. biointerfaceresearch.com Single crystals can be prepared by the slow evaporation of an aqueous solution at room temperature. biointerfaceresearch.com This is achieved by reacting dilute orthophosphoric acid with stoichiometric amounts of barium carbonate. biointerfaceresearch.com

For the synthesis of doped barium phosphate crystals, a high-temperature solid-state reaction method is frequently employed. This process involves mixing the starting materials, which include a barium source (e.g., Barium Carbonate, BaCO3), a phosphate source (e.g., Ammonium Dihydrogen Phosphate, (NH4)H2PO4), and a dopant source (e.g., Europium(III) oxide, Eu2O3 or Cerium(III) oxide, Ce2O3). researchgate.net The powdered reactants are thoroughly homogenized and then subjected to a high-temperature calcination process. researchgate.net This heat treatment facilitates the diffusion of the dopant ions into the barium phosphate crystal lattice.

The specific characteristics of the resulting doped material are highly dependent on the choice of dopant and its concentration. The introduction of different dopant ions can lead to a range of modified properties, with luminescence being one of the most significantly affected characteristics.

Research Findings on Doped Barium Phosphate Compounds

Research into the doping of various barium phosphate and related host lattices has yielded significant insights into the modification of their material properties. While specific studies on doped Barium bis(dihydrogenorthophosphate) are limited, the effects of dopants on similar barium phosphate structures provide a strong indication of the expected modifications.

Europium-Doped Barium Phosphates:

The introduction of europium (Eu) ions into barium phosphate host lattices has been shown to induce significant luminescent properties. For instance, in Ba2Mg(PO4)2 phosphors, doping with Eu²⁺ results in an orange-yellow emission attributed to the 4f⁷-4f⁶5d¹ transition of the Eu²⁺ ion. researchgate.net The excitation spectrum for this emission is broad, spanning from 240 to 450 nm. researchgate.net The intensity of this emission is dependent on the concentration of the Eu²⁺ dopant, with an optimal concentration identified for maximizing luminescence. researchgate.net

In a study on Ca₆BaP₄O₁₇, doping with Eu²⁺ produced a strong yellow emission with a peak at 553 nm when excited by UV to blue light. biointerfaceresearch.com This material demonstrated potential for use in solid-state lighting, with a fabricated white LED achieving a luminous efficacy of 31 lm W⁻¹ and a color-rendering index of 78. cymitquimica.com

Table 1: Luminescent Properties of Europium-Doped Barium Phosphate Compounds

| Host Material | Dopant | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color |

|---|---|---|---|---|

| Ba₂Mg(PO₄)₂ | Eu²⁺ | 240 - 450 | - | Orange-Yellow |

Cerium-Doped Barium Phosphates:

Cerium (Ce) is another common dopant used to modify the luminescent properties of barium phosphate materials. In the case of Ca₆BaP₄O₁₇, doping with Ce³⁺ results in a strong blue-green emission with a peak at 477 nm under excitation around 400 nm. google.comrsc.org Co-doping with Si⁴⁺ has been found to further enhance the luminous intensity. google.comrsc.org The potential of Ce-doped barium phosphates in lighting applications is significant, as demonstrated by a white LED fabricated with Ca₆BaP₄O₁₇:Ce³⁺,Si⁴⁺, which achieved a high color-rendering index of 93. google.comrsc.org

Research on biphasic calcium phosphate scaffolds has shown that cerium doping can also influence biological properties, promoting cell proliferation and osteogenic differentiation more effectively than undoped scaffolds. nih.gov This suggests that Ce-doping can impart multifunctional characteristics to phosphate-based biomaterials.

Table 2: Luminescent Properties of Cerium-Doped Barium Phosphate Compounds

| Host Material | Dopant(s) | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color |

|---|---|---|---|---|

| Ca₆BaP₄O₁₇ | Ce³⁺ | ~400 | 477 | Blue-Green |

The synthesis of doped barium phosphate crystals, particularly Barium bis(dihydrogenorthophosphate), through methods like solid-state reaction allows for the precise tuning of their material characteristics. The incorporation of dopants like europium and cerium is a proven strategy to induce and enhance luminescence, opening up applications in areas such as solid-state lighting and advanced optical materials. Further research into the specific effects of various dopants on the Ba(H2PO4)2 lattice will continue to expand the functional exploration of this versatile compound.

Environmental Applications and Sustainable Chemistry Research

Immobilization and Sequestration of Phosphate (B84403) Ions in Water Systems

Eutrophication, driven by an excess of nutrients like phosphates in water bodies, is a critical environmental issue. Barium bis(dihydrogenorthophosphate), owing to its chemical nature, presents a potential solution for the immobilization and sequestration of phosphate ions. The underlying principle of this application lies in the precipitation of highly insoluble barium phosphate (Ba₃(PO₄)₂).

When Barium bis(dihydrogenorthophosphate) is introduced into a water system containing excess dissolved phosphate ions, it can induce the precipitation of barium phosphate. This process effectively removes soluble phosphates from the water column, converting them into a stable, solid form. The resulting precipitate can then be removed through sedimentation or filtration, thus mitigating the risk of algal blooms and subsequent deoxygenation of the water.

The reaction can be conceptualized as follows:

3 Ba(H₂PO₄)₂ + 2 PO₄³⁻ → Ba₃(PO₄)₂(s) + 6 H₂PO₄⁻

This reaction demonstrates the potential for Barium bis(dihydrogenorthophosphate) to act as a sequestrant for phosphate ions, contributing to the restoration of water quality in eutrophic systems. Further research is needed to optimize the conditions for its application and to assess its long-term stability and environmental impact.

Potential in Heavy Metal Stabilization and Remediation (by analogy with related calcium phosphates)

The remediation of soils and groundwater contaminated with heavy metals is a significant environmental challenge. Phosphate-based materials have been extensively studied for their ability to immobilize heavy metals, thereby reducing their bioavailability and toxicity. mdpi.com By analogy with calcium phosphates, Barium bis(dihydrogenorthophosphate) is expected to be effective in stabilizing heavy metals through several mechanisms. mdpi.comca.gov

The primary mechanism involves the dissolution of the barium phosphate compound, which releases phosphate ions into the surrounding medium. These phosphate ions can then react with dissolved heavy metal cations (e.g., Pb²⁺, Cd²⁺, Zn²⁺) to form highly insoluble and stable metal phosphate minerals. This process is akin to the well-established use of materials like monocalcium phosphate [Ca(H₂PO₄)₂] in heavy metal remediation. ca.gov

The general reaction for the immobilization of a divalent heavy metal (M²⁺) can be represented as:

Ba(H₂PO₄)₂ + M²⁺ → M(H₂PO₄)₂(s) + Ba²⁺

followed by further reactions to form more stable metal phosphate phases.

Research on calcium phosphate-based materials has demonstrated their effectiveness in immobilizing a range of heavy metals. For instance, studies have shown that the application of calcium phosphate can significantly reduce the leachability of lead, zinc, and cadmium in contaminated soils. mdpi.com The formation of pyromorphite-like minerals (Pb₅(PO₄)₃Cl) is a key process in the immobilization of lead by phosphates.

The table below, based on findings from research on related phosphate compounds, illustrates the potential effectiveness of phosphate-based materials in the remediation of heavy metal-contaminated environments.

| Heavy Metal | Phosphate-Based Material | Immobilization Efficiency | Mechanism |

| Lead (Pb) | Calcium Phosphate | High | Precipitation of pyromorphite-like minerals |

| Zinc (Zn) | Calcium Phosphate | Moderate to High | Precipitation of zinc phosphates |

| Cadmium (Cd) | Calcium Phosphate | Moderate to High | Co-precipitation with calcium phosphates, ion exchange |

| Copper (Cu) | Calcium Phosphate | Moderate | Precipitation of copper phosphates |

This table is illustrative and based on the performance of analogous calcium phosphate compounds.

The potential of Barium bis(dihydrogenorthophosphate) in heavy metal stabilization is further supported by the low solubility of many heavy metal phosphates. By providing a source of phosphate ions, this compound can effectively 'lock' heavy metals into stable mineral forms, preventing their migration into groundwater and uptake by plants.

Conclusion and Future Research Trajectories

Synthesis of Key Research Findings and Contributions for Barium bis(dihydrogenorthophosphate)

Research has established that Barium bis(dihydrogenorthophosphate), with the chemical formula Ba(H₂PO₄)₂, is a compound that exists in at least two distinct crystalline forms: orthorhombic and triclinic. biointerfaceresearch.com The synthesis of single crystals has been successfully achieved through a direct method involving the reaction of barium carbonate (BaCO₃) with orthophosphoric acid (H₃PO₄), followed by slow evaporation at room temperature. biointerfaceresearch.com

Significant contributions to the understanding of this compound have come from single-crystal X-ray diffraction studies. The orthorhombic form crystallizes in the Pccn space group. nih.gov More recent research has focused on the triclinic form, which crystallizes in the P-1 space group. biointerfaceresearch.com This triclinic structure consists of a barium cation (Ba²⁺) and two dihydrogenphosphate anions ([H₂PO₄]⁻). biointerfaceresearch.com The structure is composed of independent [PO₄] tetrahedra, where two vertices of each tetrahedron are bonded to hydrogen atoms, forming anions that create large cavities occupied by the barium cations. biointerfaceresearch.com

Computational studies, particularly using Density Functional Theory (DFT) with the B3LYP/LanL2DZ method, have been employed to calculate the compound's optimal molecular geometry, harmonic vibrational frequencies, and electronic properties like the HOMO-LUMO energy gap. biointerfaceresearch.com These theoretical calculations have shown good agreement with experimental X-ray diffraction data, validating the computational approach for studying the compound's structural parameters. biointerfaceresearch.com Additionally, the compound is noted for its role as a stabilizer in some reaction systems. cymitquimica.com

Table 1: Crystallographic Data for Barium bis(dihydrogenorthophosphate) Polymorphs

| Parameter | Orthorhombic Form nih.gov | Triclinic Form biointerfaceresearch.com |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pccn | P-1 |

| a (Å) | 10.242 | 6.9917(5) |

| b (Å) | 7.793 | 7.1929(5) |

| c (Å) | 8.56 | 7.9667(9) |

| α (°) | 90 | 104.517(8) |

| β (°) | 90 | 95.918(7) |

| γ (°) | 90 | 109.459(6) |

Table 2: General Properties of Barium bis(dihydrogenorthophosphate)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | BaH₄O₈P₂ | nih.govstenutz.eu |

| Molecular Weight | 331.30 g/mol | nih.govalfa-chemistry.com |

| CAS Number | 13466-20-1 | nih.govalfa-chemistry.com |

Identification of Existing Research Gaps and Unexplored Areas

Despite the foundational knowledge of its synthesis and crystal structures, significant research gaps remain. The relationship between the orthorhombic and triclinic polymorphs is not well understood. There is a lack of research on the specific conditions that favor the crystallization of one form over the other and the potential for phase transitions between them under varying temperatures or pressures.

While the thermal decomposition of related compounds like barium tellurates has been studied, a detailed thermal analysis of Barium bis(dihydrogenorthophosphate) is absent from the current literature. researchgate.net Understanding its decomposition pathway and the nature of the resulting products is crucial for defining its thermal stability and potential high-temperature applications.

Furthermore, the potential applications for Barium bis(dihydrogenorthophosphate) are largely speculative. It belongs to a family of dihydrogenophosphates suggested to have interesting properties for use as chemical sensors, ionic conductors, and catalysts. biointerfaceresearch.com However, there is a distinct lack of empirical studies to test and quantify these properties specifically for the barium variant. Its function as a stabilizer is mentioned but not elaborated upon with detailed mechanistic studies. cymitquimica.com

Proposing Future Research Directions and Emerging Trends

Future research should be directed toward filling the identified gaps. A primary focus should be on a systematic investigation of the synthesis conditions (e.g., temperature, pH, concentration) to selectively produce either the orthorhombic or triclinic form. This would enable a more detailed comparative study of their respective properties.

A comprehensive thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with in-situ X-ray diffraction, is essential. This would elucidate the thermal decomposition sequence, identify intermediate and final products, and establish the material's operational temperature limits. researchgate.net

A significant emerging trend is the move from structural characterization to functional material development. Future work should involve experimental validation of the proposed applications. This includes:

Ionic Conductivity: Fabricating pellets of the compound to measure their proton conductivity at various temperatures and humidity levels.

Catalysis: Testing the material's catalytic activity for specific organic reactions, leveraging its potential acidic sites.

Sensor Technology: Investigating its response to different analytes to assess its suitability for chemical sensor development.

Highlighting Interdisciplinary Research Prospects and Collaborative Opportunities

The advancement of knowledge on Barium bis(dihydrogenorthophosphate) offers fertile ground for interdisciplinary collaboration.

Chemistry and Materials Science: Solid-state chemists can collaborate with materials scientists to not only synthesize the compound but also to process it into forms (e.g., thin films, ceramics) suitable for device fabrication. This partnership would be crucial for testing its viability in sensors, fuel cells (as a proton conductor), or as a catalytic support.

Experimental and Computational Chemistry: The existing synergy between X-ray crystallography and DFT calculations can be expanded. biointerfaceresearch.com Computational chemists can model the surfaces of the different polymorphs to predict adsorption sites for catalysis or to understand the mechanism of ionic conduction. These theoretical predictions can then guide experimental work, creating a powerful feedback loop that accelerates discovery.

Inorganic Chemistry and Engineering: Collaborations with chemical and electrical engineers will be vital to translate fundamental properties into practical applications. Engineers can design and build prototype devices that incorporate Barium bis(dihydrogenorthophosphate), providing real-world performance data that can inform further chemical synthesis and optimization efforts.

By pursuing these research directions and fostering these collaborations, the scientific community can move beyond the fundamental characterization of Barium bis(dihydrogenorthophosphate) to unlock its full potential as a functional material.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing barium bis(dihydrogenorthophosphate) with high purity, and how can researchers validate the product's phase composition?

- Methodological Answer : Synthesis typically involves reacting barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) with phosphoric acid (H₃PO₄) under controlled pH and temperature. For validation:

-

XRD Analysis : Compare diffraction patterns with reference data (e.g., ICDD PDF-4+ database) to confirm phase purity.

-

Thermogravimetric Analysis (TGA) : Monitor thermal stability up to 1560°C (melting point) to detect decomposition intermediates or impurities .

-

Elemental Analysis : Use ICP-OES or EDX to verify Ba:P:O ratios.

Data Table :

Property Experimental Value Literature Value Source Melting Point 1555–1565°C 1560°C Density 3.60–3.65 g/mL 3.63 g/mL

Q. How can researchers address discrepancies in reported solubility data for barium bis(dihydrogenorthophosphate) in aqueous systems?

- Methodological Answer : Solubility variations often arise from differences in pH, ionic strength, or impurities. To resolve contradictions:

Controlled Replication : Prepare solutions using ultrapure water (18.2 MΩ·cm) and standardized pH buffers.

Ion-Specific Electrodes : Measure free Ba²⁺ concentrations to account for ion-pairing effects with H₂PO₄⁻.

Cross-Validate Techniques : Compare gravimetric analysis with spectroscopic methods (e.g., UV-Vis for phosphate quantification) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathway of barium bis(dihydrogenorthophosphate) under inert vs. oxidative atmospheres?

- Methodological Answer :

-

Inert Atmosphere (N₂) : Dehydration occurs first, forming intermediate BaHPO₄, followed by decomposition to Ba(PO₃)₂ at ~800°C.

-

Oxidative Atmosphere (O₂) : Phosphate groups oxidize to pyrophosphate (P₂O₇⁴⁻), yielding Ba₂P₂O₇ above 1000°C.

-

Key Techniques :

-

In-Situ XRD : Track phase transitions during heating.

-

Mass Spectrometry (MS) : Identify gaseous byproducts (e.g., H₂O, P₄O₁₀ vapor) .

Data Table :

Atmosphere Decomposition Products (Stages) Temperature Range N₂ BaHPO₄ → Ba(PO₃)₂ 200–800°C O₂ Ba₂P₂O₇ >1000°C

Q. How can researchers resolve contradictions in reported catalytic activity of barium bis(dihydrogenorthophosphate) in esterification reactions?

- Methodological Answer : Discrepancies may stem from surface area differences or trace impurities. Strategies include:

Surface Area Normalization : Use BET analysis to correlate catalytic activity with specific surface area (m²/g).

Impurity Screening : Employ XPS or ToF-SIMS to detect surface contaminants (e.g., residual H₃PO₄).

Kinetic Isotope Effects : Compare reaction rates with deuterated substrates to probe rate-determining steps .

Q. What experimental designs are recommended for studying the hygroscopicity of barium bis(dihydrogenorthophosphate) and its impact on crystallinity?

- Methodological Answer :

- Dynamic Vapor Sorption (DVS) : Measure mass changes under controlled humidity (0–95% RH) to quantify hygroscopicity.

- In-Situ Raman Spectroscopy : Monitor structural changes (e.g., lattice expansion) during hydration/dehydration cycles.

- Moisture-Controlled XRD : Compare diffraction patterns pre- and post-humidity exposure to assess crystallinity loss .

Methodological Best Practices

Q. How should researchers document synthesis protocols to ensure reproducibility in barium bis(dihydrogenorthophosphate) studies?

- Guidelines :

- Detailed Reaction Logs : Record exact molar ratios, heating rates, and cooling protocols.

- Purity Metrics : Report ICP-OES/EDX data for raw materials and final products.

- Open-Source Repositories : Share raw XRD/TGA files in formats compatible with software like TOPAS or MDI Jade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.